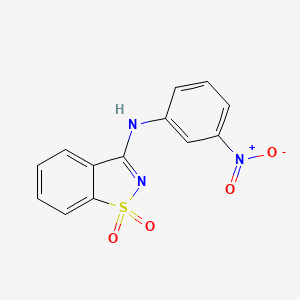

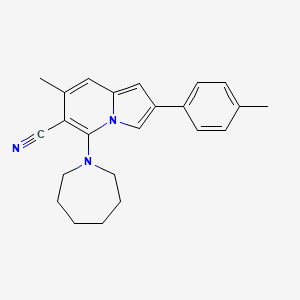

![molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide and its derivatives often involves complex reactions utilizing various reagents and conditions to achieve the desired structural configurations. A typical synthesis approach includes the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with specific reagents like N,N,N',N'-tetramethylchlorophosphoramide to achieve targeted modifications at the benzimidazole moiety (Raouafi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has been elucidated through various spectroscopic and structural techniques, including X-ray diffraction. These analyses reveal detailed information on the molecular conformations, crystal systems, and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's stability and reactivity (Raouafi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide derivatives can vary widely, including oxidation, reduction, and functional group transformations. These reactions are often dictated by the compound's chemical structure, particularly the reactivity of the benzimidazole ring and the substituents attached to it. For instance, specific derivatives have been synthesized to enhance selective interactions with biological targets, demonstrating the compound's versatile chemical reactivity (Zarrinmayeh et al., 1998).

Scientific Research Applications

Organic Compound Synthesis

Research into organic N-halogen compounds has led to the development of processes for creating N-benzimidoylsulfilimines and other related compounds through reactions involving N-chlorobenzamidine. These compounds have been studied for their potential in synthesizing 1,2,4-oxadiazoles, highlighting the importance of benzimidazole derivatives in the preparation of organic compounds with potential applications in various chemical syntheses (Fuchigami & Odo, 1977).

Antimicrobial and Anticancer Activities

Benzimidazole derivatives have been evaluated for their selective activity against neuropeptide Y Y1 receptors, with potential implications for developing antiobesity drugs. This showcases the versatility of benzimidazole compounds in targeting specific biological receptors (Zarrinmayeh et al., 1998).

Furthermore, novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to interact with DNA, inducing cytotoxic effects against various cancer cell lines. This demonstrates the potential use of benzimidazole derivatives in cancer research and therapy (Paul et al., 2015).

Anti-inflammatory and Antimicrobial Potential

N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for their anti-inflammatory and antimicrobial potential. These studies underline the significance of benzimidazole derivatives in developing new pharmacological agents (Sethi et al., 2018).

Theoretical Studies on Corrosion Inhibition

Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors. These investigations provide insights into the molecular properties that contribute to their effectiveness in protecting metals from corrosion, further expanding the application scope of benzimidazole compounds (Obot & Obi-Egbedi, 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and it is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for the study of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research . Further studies are needed to explore its properties and potential uses.

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVWNPZUYLTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)